molecular formula C13H19N3 B1491654 6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098022-82-1

6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1491654
CAS No.: 2098022-82-1
M. Wt: 217.31 g/mol
InChI Key: YBIFPIFLOLYJLS-UHFFFAOYSA-N
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Description

6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes:

    Starting Materials: tert-butyl-substituted hydrazine and cyclopropylmethyl ketone.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Cyclization: The intermediate formed undergoes cyclization to yield the imidazo[1,2-b]pyrazole core.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:

    Catalysts: Use of efficient catalysts to increase yield.

    Automation: Automated reaction setups to ensure consistency and scalability.

    Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted imidazo[1,2-b]pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazo[1,2-b]pyrazole: The parent compound without substitutions.

    6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole: Lacks the cyclopropylmethyl group.

    1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole: Lacks the tert-butyl group.

Uniqueness

6-(tert-butyl)-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is unique due to the presence of both tert-butyl and cyclopropylmethyl groups, which may enhance its stability, reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

6-tert-butyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-13(2,3)11-8-12-15(9-10-4-5-10)6-7-16(12)14-11/h6-8,10H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIFPIFLOLYJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=CN(C2=C1)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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